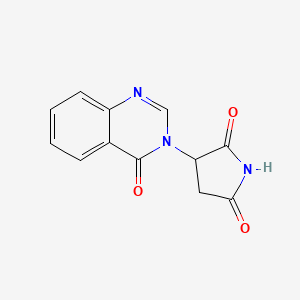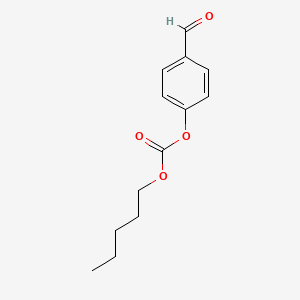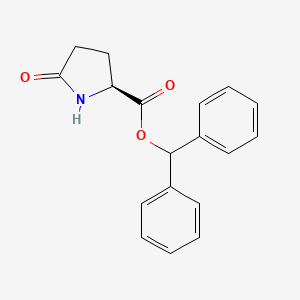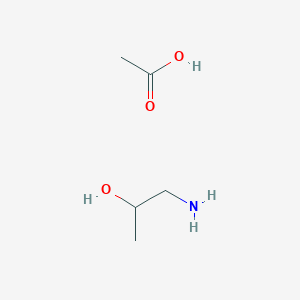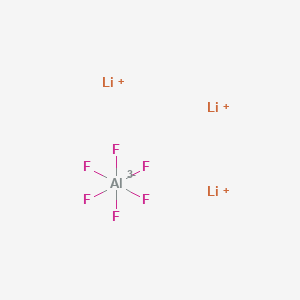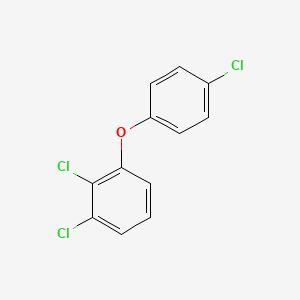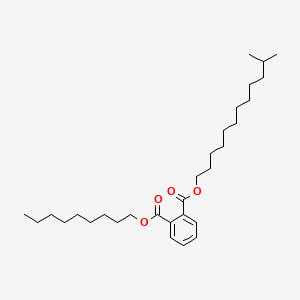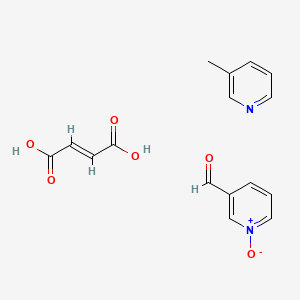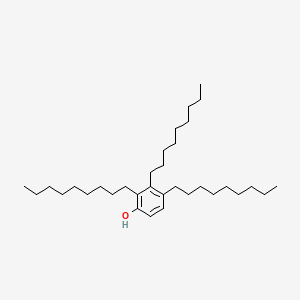
6-N-butyl-7H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 16131 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in biochemical research and has been studied for its interactions and effects in different biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 16131 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually documented in scientific literature, providing step-by-step procedures for researchers.
Industrial Production Methods
Industrial production of NSC 16131 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental safety, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
NSC 16131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: NSC 16131 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of NSC 16131, while reduction could produce various reduced derivatives.
Aplicaciones Científicas De Investigación
NSC 16131 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: NSC 16131 is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of NSC 16131 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Propiedades
Número CAS |
5437-50-3 |
|---|---|
Fórmula molecular |
C9H14N6 |
Peso molecular |
206.25 g/mol |
Nombre IUPAC |
6-N-butyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C9H14N6/c1-2-3-4-11-7-6-8(13-5-12-6)15-9(10)14-7/h5H,2-4H2,1H3,(H4,10,11,12,13,14,15) |
Clave InChI |
REMXDSRYVGKQHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC(=NC2=C1NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




